2-Hydroxythiobenzamide
Overview
Description
2-Hydroxythiobenzamide, also known as 2-Hydroxybenzene-1-carbothioamide, is an off-white to cream crystalline powder . It has a molecular formula of C7H7NOS and a molecular weight of 153.2 .
Synthesis Analysis
2-Hydroxythiobenzamide can be synthesized through various methods. One method involves the condensation, alkylation, and saponification reactions using 4-hydroxythiobenzamide and ethyl 3-bromopyruvate as raw materials . Another method involves mixing methyl p-hydroxybenzoate with stronger ammonia water, carrying out a high-temperature reaction inside a reaction kettle, and then carrying out vacuum concentration on the mixture .
Molecular Structure Analysis
The molecular structure of 2-Hydroxythiobenzamide was investigated in the gas phase at 401 K by means of gas electron diffraction (GED) combined with quantum chemical (QC) calculations . The thioamide group is twisted by about 30° with respect to the phenol ring plane . This is due to an interatomic repulsion of the hydrogen atom in the amide group from the closest hydrogen atom of the benzene ring .
Chemical Reactions Analysis
The internal rotation of the thioamide group and the intramolecular hydrogen bonding in 2-Hydroxythiobenzamide have been studied . The equilibrium structure of the molecule reveals that the thioamide group is twisted by about 30° with respect to the phenol ring plane .
Physical And Chemical Properties Analysis
2-Hydroxythiobenzamide is a solid at room temperature . It should be stored at 4° C . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
Scientific Research Applications
Medicinal Chemistry: Hydrogen Sulfide Donor
2-Hydroxythiobenzamide serves as a precursor for hydrogen sulfide (H2S), a gasotransmitter with various therapeutic roles. It can be incorporated into polymers for controlled, long-term release of H2S, which is beneficial for its reducing properties, neutralizing reactive oxygen species (ROS) that cause cellular damage . This application is crucial in developing treatments that require the modulation of H2S levels within the body.
Polymer Science: Functionalized Poly(lactic acid)
In polymer science, 2-Hydroxythiobenzamide is used to functionalize poly(lactic acid) (PLA), enabling the slow release of thiobenzamide, which subsequently degrades to release H2S . This innovation is significant for creating materials that can deliver therapeutic gases over extended periods, which is particularly useful in medical implants and drug delivery systems.
Material Chemistry: Microparticle Fabrication
The compound is instrumental in the fabrication of microparticles from copolymers. These microparticles can have varied diameters and are designed to degrade slowly in buffered water, releasing thiobenzamide over several weeks . This application is vital for the development of advanced drug delivery mechanisms that require precise control over the release rate of active pharmaceutical ingredients.
Biological Chemistry: Gasotransmitter Studies
2-Hydroxythiobenzamide’s role in the synthesis of molecules that release H2S upon degradation positions it as a key compound in studying gasotransmitters . Understanding the behavior of these molecules can lead to breakthroughs in treating diseases where gasotransmitters like H2S play a regulatory role.
Synthetic Chemistry: Thiazole Derivatives
The compound is used in the synthesis of thiazole derivatives, which are important in the development of new pharmaceuticals . These derivatives can exhibit a range of biological activities, including antitumor properties, making them valuable in the search for novel cancer treatments.
Pharmacology: Controlled Drug Release
2-Hydroxythiobenzamide-based polymers can be engineered to release drugs at a controlled rate. This application is essential for creating more effective and patient-friendly drug regimens, especially for chronic conditions that require consistent medication levels over long periods .
Mechanism of Action
Safety and Hazards
Future Directions
2-Hydroxythiobenzamide has been used in the synthesis of polymers for the long-term delivery of H2S, a molecule of emerging importance in medicine . This provides a polymer-based method to deliver H2S over days to weeks . The development of new anticancer drugs using 2-Hydroxythiobenzamide is also a promising area of research .
properties
IUPAC Name |
2-hydroxybenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYIBFCXQUDFQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306876 | |
Record name | 2-Hydroxybenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxythiobenzamide | |
CAS RN |
7133-90-6 | |
Record name | 2-Hydroxybenzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7133-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salicylamide, thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxybenzene-1-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the characteristic structural features of 2-hydroxythiobenzamide?
A1: 2-Hydroxythiobenzamide is characterized by a benzene ring with two substituents: a hydroxyl group (OH) at the 2-position and a thioamide group (CSNH2) at the 1-position. [, ] This unique arrangement gives rise to interesting chemical reactivity and potential for various applications. [, ] You can find more details about the synthesis of 2-hydroxythiobenzamide and its derivatives in these papers. [, ]
Q2: How does the structure of 2-hydroxythiobenzamide influence its reactivity?
A2: The presence of both the hydroxyl and thioamide groups in 2-hydroxythiobenzamide significantly impacts its reactivity. For example, it can undergo oxygen-sulfur position exchange when heated in acetic acid, leading to the formation of N-(2-thioaroylbenzofuran-3-yl)-2-hydroxybenzamides. [] Additionally, the thioamide group enables silver ion-mediated desulfurization reactions. [] This reaction pathway allows for the synthesis of various heterocyclic compounds, including 1,3-benzoxazin-1-ium salts and 1,3-benzoxazin-2-ones, by reacting with silver perchlorate or silver cyanide, respectively. []
Q3: Are there any computational studies investigating the properties of 2-hydroxythiobenzamide?
A3: Yes, computational chemistry methods have been employed to study 2-hydroxythiobenzamide. Specifically, gas phase electron diffraction studies, supported by quantum chemical calculations, have provided valuable insights into the internal rotation and intramolecular hydrogen bonding of this molecule. [] Furthermore, spectroscopic data analysis has been used to investigate the O-H ... O(S) hydrogen bonds present in 2-hydroxythiobenzamide and related compounds. []
Q4: What are the potential applications of 2-hydroxythiobenzamide and its derivatives?
A4: Research suggests potential applications for 2-hydroxythiobenzamide derivatives in various fields. Studies have explored their bacteriostatic properties [] and preliminary investigations have assessed their potential as vermifuges. [] Further research is needed to fully explore and confirm these potential applications.
Q5: Can 2-hydroxythiobenzamide be used in the synthesis of other interesting compounds?
A5: Yes, 2-hydroxythiobenzamide serves as a valuable building block in organic synthesis. It can be oxidized to form 1,2,4-dithiazolidine-3,5-diylbis(o-benzoquinone methide). [] Additionally, its reaction with 2-aroylbenzofuran-3-yl residues provides a pathway for introducing these residues at the nitrogen atom of the thioamide group. []
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